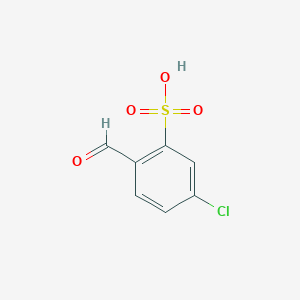

5-chloro-2-formylbenzenesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-formylbenzenesulphonic acid is an organic compound with the molecular formula C7H5ClO4S It is a chlorinated derivative of benzenesulphonic acid, featuring both a formyl group and a sulfonic acid group on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-2-formylbenzenesulphonic acid typically involves the sulfonation of 4-chlorobenzaldehyde. One common method includes reacting 4-chlorobenzaldehyde with oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures. The reaction conditions are crucial, as the temperature and concentration of oleum can significantly affect the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-formylbenzenesulphonic acid may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The process typically includes steps for the purification of the product, such as crystallization or distillation, to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-formylbenzenesulphonic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: 5-Chloro-2-carboxybenzenesulphonic acid.

Reduction: 5-Chloro-2-hydroxymethylbenzenesulphonic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of Optical Brighteners

Optical Brighteners : One of the primary applications of 5-chloro-2-formylbenzenesulfonic acid is in the production of optical brighteners, particularly those based on bis-stilbene compounds. These brighteners are widely used in the textile industry to enhance the whiteness of fabrics and improve their appearance under UV light.

- Process Overview : The compound is synthesized through a sulfonation reaction involving 4-chlorobenzaldehyde and oleum at elevated temperatures. The resulting sulfonic acid can be converted into various salts, which are then utilized as intermediates in the production of optical brighteners .

Dye Manufacturing

Dye Intermediates : Another significant application of this compound is as an intermediate in the synthesis of dyes, particularly triphenylmethane dyes and fluorescent brighteners like CBS (Fluorescent Brightener CBS). These dyes are essential in various applications, including textiles, plastics, and paper.

- Fluorescent Brightener CBS : This brightener is known for its excellent chlorine resistance and is particularly effective in cold washing processes. The synthesis involves using this compound as a precursor to enhance the properties of detergents and other cleaning agents .

Biocatalysis and Environmental Applications

Biocatalytic Processes : Recent studies have explored the use of fungal enzymes, such as laccase, for the transformation of phenolic compounds derived from this compound. This approach presents an environmentally friendly alternative to traditional chemical synthesis methods.

- Research Findings : Research indicates that using laccase for dye synthesis can reduce toxic byproducts and improve overall sustainability in dye manufacturing processes. This biocatalytic method leverages the ability of fungi to oxidize phenolic compounds effectively .

Case Study 1: Optical Brightener Production

A notable case involved the synthesis of a specific optical brightener using this compound as a key intermediate. The process demonstrated high yields and purity levels, showcasing the efficiency of this compound in industrial applications.

Case Study 2: Environmental Impact Assessment

Another study assessed the environmental impact of using biocatalytic methods involving this compound for dye production. Results indicated a significant reduction in hazardous waste compared to conventional chemical methods, highlighting its potential for sustainable practices in the chemical industry.

Mécanisme D'action

The mechanism of action of 5-Chloro-2-formylbenzenesulphonic acid depends on its specific application. In chemical reactions, the formyl and sulfonic acid groups can participate in various transformations, acting as electrophilic or nucleophilic sites. The molecular targets and pathways involved are typically related to the functional groups present on the compound, which can interact with other molecules through hydrogen bonding, ionic interactions, or covalent bonding .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chloro-2-methylbenzenesulphonic acid

- 5-Chloro-2-nitrobenzenesulphonic acid

- 5-Chloro-2-aminobenzenesulphonic acid

Comparison

Compared to its similar compounds, 5-Chloro-2-formylbenzenesulphonic acid is unique due to the presence of the formyl group, which provides additional reactivity and versatility in chemical synthesis. The formyl group can undergo various transformations, making this compound a valuable intermediate in organic synthesis .

Propriétés

Numéro CAS |

88-33-5 |

|---|---|

Formule moléculaire |

C7H5ClO4S |

Poids moléculaire |

220.63 g/mol |

Nom IUPAC |

5-chloro-2-formylbenzenesulfonic acid |

InChI |

InChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-4H,(H,10,11,12) |

Clé InChI |

GXRQQNQCMLEUAW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O |

SMILES canonique |

C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O |

Key on ui other cas no. |

88-33-5 |

Synonymes |

5-chloro-2-formylbenzenesulphonic acid; 5-Chloro-2-formylbenzenesulfonic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.